![molecular formula C24H20N4O2 B2576606 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034230-56-1](/img/structure/B2576606.png)
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl group at the 1-position . This compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The xanthene is a tricyclic compound that forms the central part of many fluorescent dyes such as fluorescein and eosin .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and pyridine rings, the introduction of the methyl group, and the coupling of these rings to the xanthene core. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings would contribute to the aromaticity of the compound, while the xanthene core could potentially impart fluorescent properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Organic Synthesis and Catalysis
The chemical compound under consideration is structurally related to heterocyclic N-oxide derivatives, which are known for their versatility in organic synthesis and catalysis. Heterocyclic N-oxides, including pyridine and indazole derivatives, are pivotal in the formation of metal complexes, the design of catalysts, and applications in asymmetric catalysis and synthesis due to their biological importance and synthetic versatility. These compounds have demonstrated significant potential in medicinal applications, showcasing activities such as anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Drug Development Applications
In the realm of drug development, certain heterocyclic compounds related to the one have been explored for their antitubercular activity. Modifications of the isoniazid structure, incorporating pyridine-4-yl derivatives, have shown promising in vitro anti-tubercular activity against various strains of mycobacteria, highlighting the potential for the rational design of new anti-TB compounds (Asif, 2014). Furthermore, the pyranopyrimidine core, which shares structural features with the compound , is noted for its broad synthetic applications and bioavailability in medicinal and pharmaceutical industries, underlining the importance of hybrid catalysts in the synthesis of such scaffolds (Parmar et al., 2023).
Pharmacological Applications
Compounds structurally related to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide" have been thoroughly investigated for their pharmacological significance. Pyrazolopyrimidines, for example, structurally resemble purines and have shown a wide range of therapeutic potentials, including anticancer, anti-infectious, and anti-inflammatory activities. This suggests a broad spectrum of possible applications for compounds with similar structural features, providing a valuable foundation for developing new therapeutic agents (Chauhan & Kumar, 2013).
Safety and Hazards
properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXLNDOGURZRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.